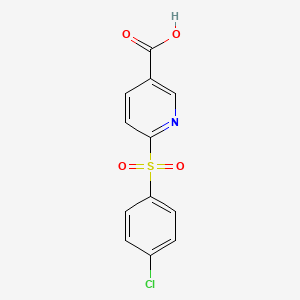![molecular formula C21H19N7 B12243944 3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B12243944.png)
3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile is a complex organic compound that features a unique structure combining pyridazine, pyrrolo, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the pyridazine ring through a cyclization reaction.
- Construction of the pyrrolo ring via intramolecular annulation.
- Introduction of the pyrazine ring through a condensation reaction.
The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the pyridazine or pyrazine rings, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole: Shares a similar pyridazine and pyrrolo structure but lacks the pyrazine ring.
5-Chloro-6-phenylpyridazin-3(2H)-one: Contains a pyridazine ring with different substituents.
Uniqueness
3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H19N7 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H19N7/c22-10-19-21(24-9-8-23-19)28-13-16-11-27(12-17(16)14-28)20-7-6-18(25-26-20)15-4-2-1-3-5-15/h1-9,16-17H,11-14H2 |
InChI Key |
NGKVWBYOQVBEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN=C(C=C3)C4=CC=CC=C4)C5=NC=CN=C5C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243866.png)
![5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12243872.png)
![1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12243880.png)
![3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12243885.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12243889.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B12243893.png)

![5-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12243921.png)
![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12243929.png)
![2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12243930.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12243947.png)
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B12243948.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243949.png)
![3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12243951.png)
